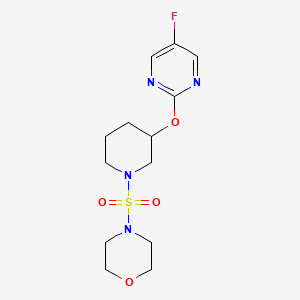

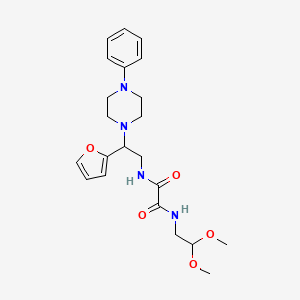

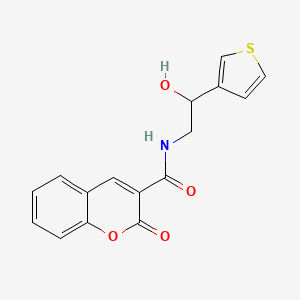

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various studies.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Synthesis of Isoquinoline Derivatives: Research demonstrates methods for generating isoquinoline derivatives, including 1-(isoquinolin-1-yl)ureas, through reactions involving alkynylbenzaldoxime and carbodiimide in water, showcasing potential pathways for synthesizing related compounds (Lai et al., 2014). This process highlights the efficient assembly of haloisoquinolin-1-yl)ureas, which might be applied to synthesize the compound of interest through similar green chemical processes.

Biological and Pharmaceutical Research

- Orexin Receptor Antagonism: Studies on urea derivatives targeting orexin receptors for sleep modulation suggest potential therapeutic applications. Blockade of orexin receptors by specific antagonists, such as 1-(isoquinolin-1-yl)ureas, has been examined for effects on sleep patterns and stress-induced hyperarousal, indicating a possible research avenue for the compound concerning neuromodulation and therapeutic interventions for sleep disorders (Dugovic et al., 2009).

Methodological Approaches in Chemical Synthesis

- Three-Component Reactions: The creation of 1-(isoquinolin-1-yl)urea libraries through a three-component reaction involving alkynylbenzaldoxime, carbodiimide, and electrophiles such as bromine or iodine monochloride demonstrates an efficient pathway for assembling complex molecules, which could be relevant for synthesizing the target compound through adaptable synthetic strategies (Ye et al., 2011).

Properties

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13-11-8-10(4-3-9(11)5-6-15-13)16-14(19)17-12-2-1-7-20-12/h1-4,7-8H,5-6H2,(H,15,18)(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYGSXYFOMLPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2818466.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)